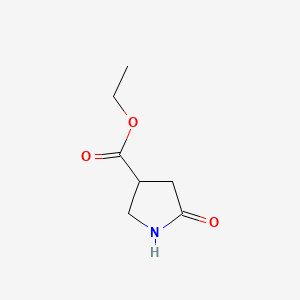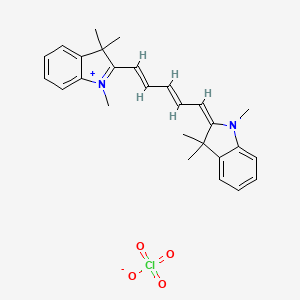
3,4-Difluoro-5-nitrophenylboronic acid
Descripción general
Descripción
3,4-Difluoro-5-nitrophenylboronic acid is a chemical compound with the molecular formula C6H4BF2NO4 . It has a molecular weight of 202.91 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3,4-Difluoro-5-nitrophenylboronic acid is 1S/C6H4BF2NO4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2,11-12H . This indicates the presence of boronic acid, nitro, and fluoro functional groups in the compound.Physical And Chemical Properties Analysis
3,4-Difluoro-5-nitrophenylboronic acid has a density of 1.6±0.1 g/cm3, a boiling point of 373.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 39.5±0.4 cm3 and a molar volume of 128.7±5.0 cm3 .Aplicaciones Científicas De Investigación
Comprehensive Analysis of (3,4-Difluoro-5-nitrophenyl)boronic Acid Applications
Sensing Applications
(3,4-Difluoro-5-nitrophenyl)boronic acid: is widely used in the development of sensors due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for creating both homogeneous assays and heterogeneous detection systems. The compound can be employed at the interface of the sensing material or within the bulk sample, enhancing the versatility of the sensors.
Biological Labelling and Protein Manipulation
The boronic acid moiety of this compound allows for biological labelling and protein manipulation . It can be used to modify proteins, which is essential for understanding protein functions and interactions in biological research. This application is particularly significant in the study of glycoproteins and other diol-containing biomolecules.
Therapeutic Development
Boronic acids, including (3,4-Difluoro-5-nitrophenyl)boronic acid , have potential applications in the development of therapeutics . Their interaction with various biological molecules can be harnessed to interfere with signaling pathways, inhibit enzymes, and create cell delivery systems, which are all pivotal in the design of new drugs.
Separation Technologies
This compound can be utilized in separation technologies due to its selective binding properties . It can facilitate the separation of specific molecules from complex mixtures, which is beneficial in both analytical chemistry and preparative processes.
Suzuki-Miyaura Cross-Coupling
In organic synthesis, (3,4-Difluoro-5-nitrophenyl)boronic acid is a valuable reagent for Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a fundamental step in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Electrophoresis of Glycated Molecules
The compound is also used in the electrophoresis of glycated molecules . This application is important in the analysis of glycation, which has implications in diabetes research and the study of aging-related diseases.
Microparticles and Polymers for Analytical Methods
(3,4-Difluoro-5-nitrophenyl)boronic acid: can be a building block for microparticles and polymers used in various analytical methods . These materials can be designed to respond to specific stimuli, making them useful in controlled release systems, such as insulin delivery devices.
Carbohydrate Chemistry and Glycobiology
Lastly, the compound plays a crucial role in carbohydrate chemistry and glycobiology . It is involved in the analysis, separation, protection, and activation of carbohydrates, which are essential processes in the study of cellular communication and disease pathogenesis.
Safety And Hazards
Propiedades
IUPAC Name |
(3,4-difluoro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMAMIBIFPKICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660494 | |
| Record name | (3,4-Difluoro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluoro-5-nitrophenyl)boronic acid | |
CAS RN |
1072952-06-7 | |
| Record name | B-(3,4-Difluoro-5-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Difluoro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluoro-5-nitrophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387915.png)






![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1387926.png)